SEL120-34A - 1609522-33-9

SEL120-34A

Catalog Number: EVT-505515
CAS Number: 1609522-33-9
Molecular Formula: C15H18Br2N4
Molecular Weight: 414.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

SEL120-34A is a novel small molecule that functions as a selective inhibitor of cyclin-dependent kinase 8. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of acute myeloid leukemia. In preclinical studies, SEL120-34A has demonstrated efficacy against cancer cells characterized by high levels of serine phosphorylation of signal transducer and activator of transcription proteins 1 and 5.

Source and Classification

SEL120-34A was developed through structure-based drug design aimed at targeting cyclin-dependent kinases, specifically cyclin-dependent kinase 8 and cyclin-dependent kinase 19. Its classification as an ATP-competitive inhibitor places it within a broader category of kinase inhibitors that are being explored for their roles in various cancers, particularly hematological malignancies.

Synthesis Analysis

Methods and Technical Details

The synthesis of SEL120-34A involves several key steps, primarily utilizing microwave-assisted techniques to enhance reaction efficiency. The process begins with the preparation of key intermediates, which are then subjected to reactions under controlled conditions in a nitrogen atmosphere. The following methods are employed:

  • Microwave-Assisted Synthesis: Reactions are conducted using a Biotage Initiator apparatus that allows for precise temperature control and rapid heating.
  • Column Chromatography: Purification of the synthesized compounds is achieved using silica gel column chromatography.
  • Thin Layer Chromatography: This technique is utilized to monitor the progress of reactions and assess the purity of intermediates.

The detailed synthesis pathway includes various chemical reactions involving intermediates that are reacted with specific reagents under optimized conditions to yield SEL120-34A .

Molecular Structure Analysis

Structure and Data

SEL120-34A is characterized by a substituted tricyclic benzimidazole structure. The molecular formula is C₁₄H₁₃BrN₄O₂S, indicating the presence of bromine, nitrogen, oxygen, and sulfur atoms in its composition. The compound's structure has been elucidated using techniques such as nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry, confirming its identity and purity .

Structural Features

  • Core Structure: The benzimidazole core is pivotal for its interaction with target kinases.
  • Functional Groups: Presence of sulfonamide moieties enhances solubility and bioavailability.
Chemical Reactions Analysis

Reactions and Technical Details

The synthesis pathway for SEL120-34A includes several critical reactions:

  1. Formation of Intermediates: Initial reactions involve the formation of sulfonamide derivatives from amino compounds.
  2. Coupling Reactions: Key intermediates undergo coupling reactions under microwave conditions to form the final product.
  3. Purification Steps: Following synthesis, the crude product undergoes purification via column chromatography to isolate SEL120-34A in high purity.

These reactions are characterized by their efficiency due to microwave assistance, which reduces reaction times significantly compared to conventional heating methods .

Mechanism of Action

Process and Data

SEL120-34A exerts its pharmacological effects primarily through inhibition of cyclin-dependent kinase 8 and cyclin-dependent kinase 19. The mechanism involves:

  • Inhibition of Phosphorylation: SEL120-34A inhibits the phosphorylation of serine residues on signal transducer and activator of transcription proteins 1 and 5, which are crucial for their transcriptional activity in acute myeloid leukemia cells.
  • Selective Targeting: The compound shows selectivity for CDK8/19 over other kinases, minimizing off-target effects .

Preclinical studies indicate that SEL120-34A can effectively modulate gene expression related to oncogenic pathways, enhancing its therapeutic potential.

Physical and Chemical Properties Analysis

Physical Properties

SEL120-34A exhibits favorable physical properties that contribute to its bioavailability:

  • Solubility: The compound is soluble in common organic solvents, which aids in formulation development.
  • Stability: High metabolic stability has been observed upon oral administration.

Chemical Properties

The chemical properties include:

  • Molecular Weight: Approximately 364.25 g/mol.
  • Log P (Partition Coefficient): Indicates favorable lipophilicity for cellular uptake.

These characteristics are critical for ensuring effective delivery and action within biological systems .

Applications

Scientific Uses

SEL120-34A is primarily being investigated for its potential use in treating acute myeloid leukemia due to its ability to selectively inhibit critical signaling pathways involved in tumor growth. Additionally, ongoing clinical trials aim to evaluate its safety and efficacy in humans (NCT04021368). Beyond oncology, research is exploring its role in modulating other diseases where cyclin-dependent kinases play a significant role .

Introduction to CDK8/19 in Transcriptional Regulation and Oncogenesis

CDK8/19 as Core Components of the Mediator Complex in Transcriptional Modulation

Cyclin-dependent kinases 8 and 19 (CDK8 and CDK19) serve as paralogous transcriptional regulators within the kinase module of the Mediator complex—a 26-subunit molecular bridge that coordinates RNA polymerase II (RNA Pol II) activity with transcription factors. Unlike cell-cycle CDKs (e.g., CDK4/6), CDK8/19 modulate gene-specific transcription without directly driving cell division [1] [8]. Their kinase activity depends on binding to Cyclin C (CCNC), and they facultatively associate with the Mediator core to regulate transcriptional initiation, elongation, and enhancer function [6] [9].

CDK8/19 phosphorylate the C-terminal domain (CTD) of RNA Pol II and transcription factors such as STATs, Notch, and SMADs. This enables context-dependent gene activation or repression across critical pathways:

  • Wnt/β-catenin: CDK8 phosphorylates β-catenin to enhance oncogene expression [8].
  • STAT Signaling: Phosphorylation of STAT1 (S727) and STAT5 (S726) augments their transactivation potential [6].
  • Hypoxia/DNA Damage: CDK8 integrates stress signals via HIF-1α and p53 networks [1] [8].

Table 1: Key Functional Attributes of CDK8 and CDK19

AttributeCDK8CDK19
Mediator BindingTransient, stimulus-dependentSimilar to CDK8
Primary SubstratesSTAT1/5, β-catenin, RNA Pol II CTDSTAT1/5, RNA Pol II CTD
Selective Inhibition by SEL120-34AIC₅₀ = 4.4 nM (CDK8/CycC complex)IC₅₀ = 10.4 nM (CDK19/CycC complex)
Oncogenic Pathways RegulatedWnt, JAK-STAT, p53JAK-STAT, hypoxia

CDK8/19 Dysregulation in Acute Myeloid Leukemia (AML) and Other Cancers

Genomic amplification and overexpression of CDK8/19 are recurrent across malignancies. In AML, dysregulated CDK8 activity drives leukemogenesis through:

  • Enhanced STAT Activation: Hyperphosphorylation of STAT5 S726 sustains pro-survival signaling in leukemia stem cells (LSCs) [6] [7].
  • Transcriptional Addiction: Oncogenes like NUP98-HOXA9 depend on CDK8-mediated Mediator recruitment to super-enhancers [6] [8].

DepMap CRISPR screens reveal that hematopoietic malignancies (e.g., AML, ALL) exhibit exceptional dependency on CDK8/19 compared to solid tumors [9]. This aligns with clinical data showing CDK8 amplification in 15–20% of AML cases, correlating with poor prognosis. Beyond AML, CDK8 overexpression is frequent in aggressive prostate cancer (30–40% of cases), colorectal cancer (CRC), and hormone-resistant breast cancer, where it promotes metastasis and therapy resistance [1] [8] [9].

Table 2: CDK8/19 Alterations in Select Cancers

Cancer TypeAlteration FrequencyFunctional ConsequenceSEL120-34A Sensitivity
AML15–20% amplificationSTAT hyperactivation, LSC maintenanceGI₅₀: 12–100 nM (cell lines)
Prostate (Neuroendocrine)30–40% amplificationLineage plasticity, therapy escapePreclinical evidence
Colorectal20% amplificationWnt/β-catenin hyperactivationLimited activity
Breast (Triple-negative)10–15% overexpressionMetastasis, stemness programsUnder investigation

Rationale for Targeting CDK8/19 in AML: STAT-Dependent Oncogenic Programs

The pivotal rationale for CDK8/19 inhibition in AML centers on disrupting serine phosphorylation of STAT transcription factors—a process independent of tyrosine phosphorylation by JAK kinases. SEL120-34A exerts precision by:

  • Suppressing STAT1/5 Transactivation: It blocks phosphorylation at STAT1 S727 and STAT5 S726 (IC₅₀ < 10 nM), crippling the transcription of survival genes (e.g., BCL2, MYC) without affecting upstream JAK-STAT tyrosine phosphorylation [6] [10].
  • Targeting LSC Vulnerabilities: AML cells with elevated pSTAT5 S726 show stem-like properties and are exquisitely sensitive to SEL120-34A (GI₅₀ < 100 nM), while pSTAT5-negative cells remain resistant [6] [7].

Transcriptional profiling of SEL120-34A-treated AML cells reveals preferential downregulation of STAT-driven and NUP98-HOXA9-dependent genes [6]. Additionally, SEL120-34A disrupts immediate early response (IER) genes (EGR1, FOS), which are critical for mitogen-induced proliferation [6] [10].

Table 3: Molecular Effects of SEL120-34A in AML Models

Molecular EffectObserved ChangeFunctional Consequence
STAT5 S726 phosphorylation>80% inhibition at 100 nMLoss of STAT5 transactivation
STAT1 S727 phosphorylation>70% inhibition at 100 nMImpaired interferon response
IER gene expression (EGR1/FOS)60–80% repressionBlocked mitogen-driven proliferation
NUP98-HOXA9 targetsSelective downregulationDisruption of leukemogenic programs

Structurally, SEL120-34A (a tricyclic benzimidazole) achieves selectivity through halogen bonds with CDK8’s hinge residue Asp98 and hydrophobic interactions with the front pocket. This confines inhibition primarily to CDK8/19, sparing CDK1/2/4/6/7 (IC₅₀ > 1,000 nM) and showing only mild activity against CDK9 (IC₅₀ = 1,070 nM) [6] [8]. In vivo, oral administration (30–60 mg/kg) significantly inhibits tumor growth in AML xenografts by >50%, correlating with reduced pSTAT5 S726 levels [6] [10].

Properties

CAS Number

1609522-33-9

Product Name

SEL120-34A

IUPAC Name

6,7-dibromo-5-methyl-2-piperazin-1-yl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene

Molecular Formula

C15H18Br2N4

Molecular Weight

414.14 g/mol

InChI

InChI=1S/C15H18Br2N4/c1-9-11(16)12(17)10-3-2-6-21-14(10)13(9)19-15(21)20-7-4-18-5-8-20/h18H,2-8H2,1H3

InChI Key

FSBMCTDYWXIBLM-UHFFFAOYSA-N

SMILES

CC1=C2C3=C(CCCN3C(=N2)N4CCNCC4)C(=C1Br)Br

Canonical SMILES

CC1=C2C3=C(CCCN3C(=N2)N4CCNCC4)C(=C1Br)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.